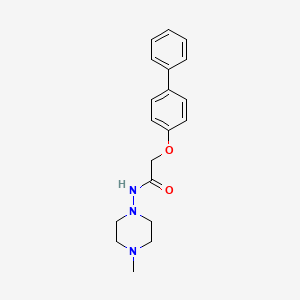![molecular formula C16H12ClFN2O2 B5396750 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide](/img/structure/B5396750.png)
4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide, also known as CFM-4, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the benzamide family and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex that plays a key role in the degradation of proteins. By inhibiting the proteasome, 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide can induce cell death in cancer cells and inhibit the growth of tumor cells.
Biochemical and Physiological Effects
4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide has a variety of biochemical and physiological effects. In addition to its role in inducing apoptosis and inhibiting tumor growth, 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide has been shown to have anti-inflammatory properties and to inhibit the production of nitric oxide, a molecule that plays a key role in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potentially valuable tool for studying the mechanisms of cancer cell death and for developing new cancer therapies. However, there are also limitations to using 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide in lab experiments. For example, the compound may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for research on 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide. One area of interest is in the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of research is in understanding the mechanism of action of 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide and how it interacts with the proteasome. Additionally, researchers may investigate the potential use of 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide as an anti-inflammatory agent or in the treatment of other diseases. Overall, 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide is a promising compound with many potential applications in scientific research.
Synthesemethoden
The synthesis of 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide involves several steps, including the reaction of 2-chloro-6-fluorobenzaldehyde with malononitrile, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for use in cancer therapy. In addition, 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide has been shown to inhibit the growth of tumor cells and to have anti-inflammatory properties.
Eigenschaften
IUPAC Name |
4-[[(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O2/c17-13-2-1-3-14(18)12(13)8-9-15(21)20-11-6-4-10(5-7-11)16(19)22/h1-9H,(H2,19,22)(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVIJZKTEOQBNX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)NC2=CC=C(C=C2)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,5-dimethoxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5396669.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5396678.png)
![7-(3-chlorophenyl)-4-[(5-ethylpyridin-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5396679.png)


![3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-(2,4,6-trimethoxybenzyl)piperidine](/img/structure/B5396690.png)
![2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5396695.png)
![3-allyl-2-[(3-bromo-4-methoxybenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B5396696.png)
![3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5396712.png)

![N-[2-(methylamino)-2-oxoethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5396753.png)

![{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5396763.png)
